molecular formula C13H9FN2O4 B6415038 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% CAS No. 1261985-59-4

6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95%

Cat. No. B6415038
CAS RN: 1261985-59-4
M. Wt: 276.22 g/mol
InChI Key: DHNHRGPNQHHCMM-UHFFFAOYSA-N
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Description

6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% (6-APA) is a synthesized compound of picolinic acid and 5-carboxy-2-fluorophenyl. It is a white crystalline powder that is insoluble in water but soluble in methanol, ethanol, and acetic acid. 6-APA is used in scientific research and lab experiments, and it has a wide range of applications.

Scientific Research Applications

6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% is used in scientific research for a variety of applications. It has been used in studies of enzyme inhibition, enzyme stabilization, and enzyme reactivation. It has also been used in studies of protein-protein interactions and protein-nucleic acid interactions. Additionally, 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% has been used in the study of cell signaling, gene expression, and drug metabolism.

Mechanism of Action

The mechanism of action of 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% is not fully understood. However, it is believed that 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% interacts with proteins and nucleic acids, forming a complex that is stabilized by hydrogen bonding and electrostatic interactions. This complex is believed to inhibit the activity of enzymes, stabilize proteins, and reactivate enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% are not fully understood. However, it is believed that 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% can inhibit the activity of enzymes, stabilize proteins, and reactivate enzymes. Additionally, 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% has been shown to have an effect on cell signaling, gene expression, and drug metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% in lab experiments include its low cost, high purity, and ease of synthesis. Additionally, 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% is stable and can be stored for long periods of time without degradation. The main limitation of using 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research on 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95%. These include further research into its mechanism of action, its effects on cell signaling, gene expression, and drug metabolism, and its potential applications in drug discovery and development. Additionally, further research into its ability to stabilize proteins and reactivate enzymes could lead to new therapeutic strategies. Finally, research into its effects on other biological processes, such as metabolism and cell growth, could lead to new insights into disease processes.

Synthesis Methods

6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 2-fluoro-5-nitrophenol with picolinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95%. The second step involves the hydrolysis of the 6-Amino-3-(5-carboxy-2-fluorophenyl)picolinic acid, 95% to form 6-amino-3-(2-fluorophenyl)picolinic acid. This step can be done using aqueous acid, such as hydrochloric acid or sulfuric acid.

properties

IUPAC Name

6-amino-3-(5-carboxy-2-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-9-3-1-6(12(17)18)5-8(9)7-2-4-10(15)16-11(7)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNHRGPNQHHCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(N=C(C=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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